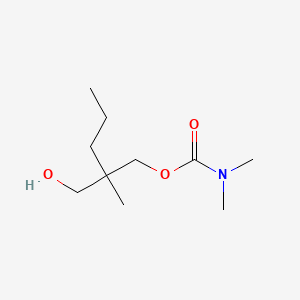
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is known for its unique chemical structure, which includes a hydroxymethyl group and a dimethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate typically involves the reaction of 2-(Hydroxymethyl)-2-methylpentanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is stirred at room temperature for several hours, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylpentyl dimethylcarbamate.
Reduction: 2-(Hydroxymethyl)-2-methylpentylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes and result in various biological effects. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-2-methylpropyl dimethylcarbamate
- 2-(Hydroxymethyl)-2-methylbutyl dimethylcarbamate
- 2-(Hydroxymethyl)-2-methylhexyl dimethylcarbamate
Uniqueness
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. The presence of both a hydroxymethyl group and a dimethylcarbamate moiety allows for a wide range of chemical modifications and applications. Its unique structure also contributes to its specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
25384-39-8 |
|---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-6-10(2,7-12)8-14-9(13)11(3)4/h12H,5-8H2,1-4H3 |
InChI Key |
ACRBVLNVNAEIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)COC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



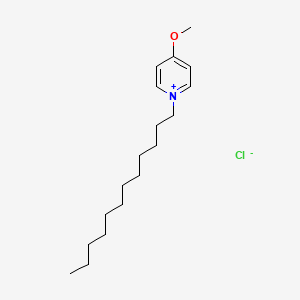
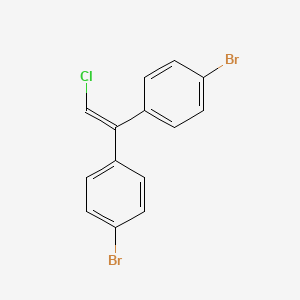

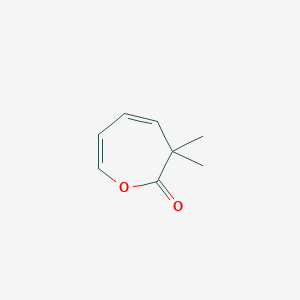

![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

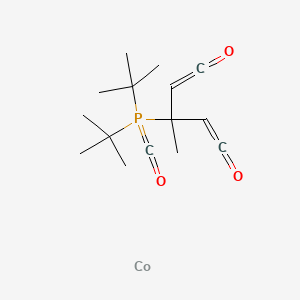
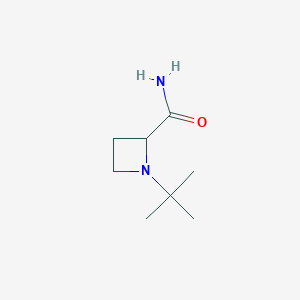
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
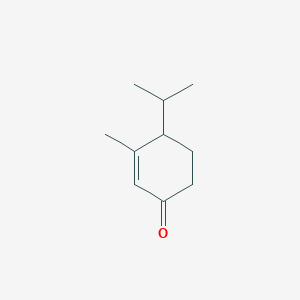
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
